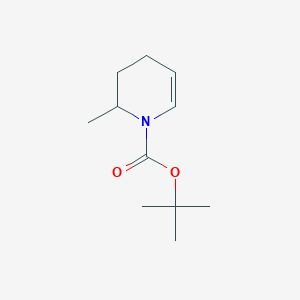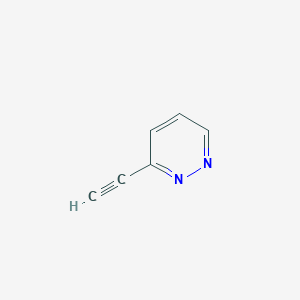
5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile
Übersicht
Beschreibung
“5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile”, also known as FTTB, is a chemical compound that has gained significant attention in various scientific fields due to its unique properties and potential applications. It has a molecular formula of C10H6N4O and a molecular weight of 198.18 g/mol .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including compounds similar to FTTB, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of FTTB can be represented by the SMILES notation: C1=CC(=C(C=C1C=O)C#N)N2C=NC=N2 . This notation provides a way to represent the structure of the compound in a text format.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research has explored the synthesis of novel derivatives involving 1,2,4-triazole, such as 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, and their evaluation as antimicrobial agents. This demonstrates the potential of triazole derivatives in the field of antimicrobial research (Al‐Azmi & Mahmoud, 2020).
Anticancer Activity
1,2,4-Triazoles have been identified as possessing a wide range of activities, including anticancer properties. Studies on specific triazole derivatives, such as 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, have investigated their potential as anticancer agents through molecular docking and structural analysis (Kaczor et al., 2013).
Molecular and Structural Analysis
Triazole derivatives have been synthesized and subjected to detailed structural analyses, such as X-ray analysis and spectroscopic studies. These investigations provide insight into their molecular structure and potential applications in various fields of scientific research (Xu et al., 2006).
Construction of Coordination Polymers
Studies have been conducted on the synthesis of coordination polymers based on triazole derivatives. These studies explore how in situ hydrolysis reactions influence the assembly of these polymers, highlighting their potential in material science and engineering (Deng et al., 2018).
Antioxidant and Antimicrobial Evaluation
Research into 1,2,4-triazole derivatives has also encompassed their evaluation as antioxidants and antimicrobial agents. This includes studying their capacity for scavenging radicals and inhibiting microbial growth, further underscoring their potential in medical and pharmaceutical applications (Baytas et al., 2012).
Zukünftige Richtungen
The future directions for research on FTTB and similar compounds could involve further exploration of their potential applications, particularly in the field of medicinal chemistry. For instance, 1,2,4-triazole benzoic acid hybrids have been suggested as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Eigenschaften
IUPAC Name |
5-formyl-2-(1,2,4-triazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O/c11-4-9-3-8(5-15)1-2-10(9)14-7-12-6-13-14/h1-3,5-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVOALNPKFRQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-formyl-2-(1H-1,2,4-triazol-1-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



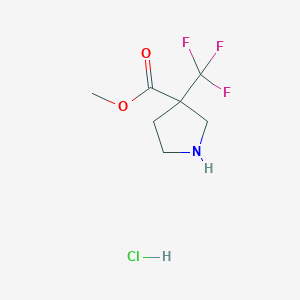
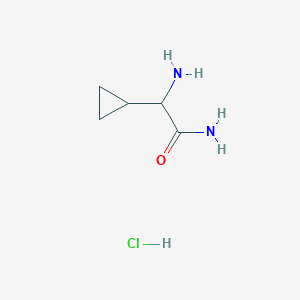

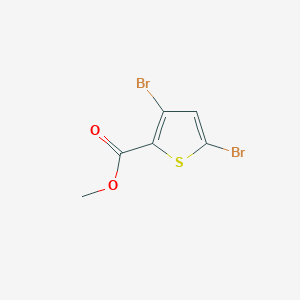


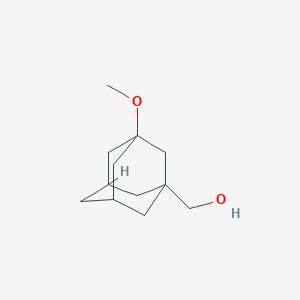
![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)



![5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1444657.png)
